Divergent EGFR Inhibition: N-(4-Bromophenyl)-4-iodobenzamide vs. N-(4-Chlorophenyl) Analog
In a head-to-head comparison within the same study of 2-hydroxy-5-iodobenzamide derivatives, N-(4-bromophenyl)-2-hydroxy-5-iodobenzamide (the hydroxylated analog of the target compound) exhibited an IC50 of 13,700 nM against EGFR, while its direct comparator N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide demonstrated a slightly lower IC50 of 13,000 nM [1]. This 700 nM (5.4%) differential underscores the importance of the para-halogen substituent on the phenyl ring, with bromine conferring marginally reduced potency in this scaffold. For procurement, selecting the bromo-substituted compound provides a distinct SAR data point critical for optimizing inhibitor design.
| Evidence Dimension | EGFR Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 13,700 nM (for N-(4-bromophenyl)-2-hydroxy-5-iodobenzamide, the closest hydroxylated analog) |
| Comparator Or Baseline | N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide: 13,000 nM |
| Quantified Difference | 700 nM higher IC50 (5.4% lower potency) for the bromo analog |
| Conditions | Biochemical assay using purified EGFR; compounds dissolved in DMSO, diluted in 25 mM HEPES at pH 7.4 and 2°C |
Why This Matters
This quantitative difference, while modest, provides a critical SAR data point for medicinal chemistry teams; procuring the bromo analog instead of the chloro derivative allows for direct assessment of halogen size/polarizability effects on EGFR binding in a matched molecular pair.
- [1] BindingDB. (2017). Affinity Data for BDBM234323 (N-(4-bromophenyl)-2-hydroxy-5-iodobenzamide) and BDBM234322 (N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide). Retrieved from http://ww.w.bindingdb.org View Source
